1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea is an organic compound characterized by its unique structure, which includes a urea moiety attached to a 2,6-dimethylphenyl group and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylphenyl)-3-(2-methoxyethyl)urea typically involves the reaction of 2,6-dimethylaniline with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:
2,6-Dimethylaniline+2-Methoxyethyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)oxalamic acid
- 2-Methoxyethyl N-(2,6-dimethylphenyl)alaninate
Comparison: 1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where others may not be as effective.
Properties
CAS No. |
62593-67-3 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C12H18N2O2/c1-9-5-4-6-10(2)11(9)14-12(15)13-7-8-16-3/h4-6H,7-8H2,1-3H3,(H2,13,14,15) |
InChI Key |
LWYOHCXJBAOGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCCOC |
Origin of Product |
United States |
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